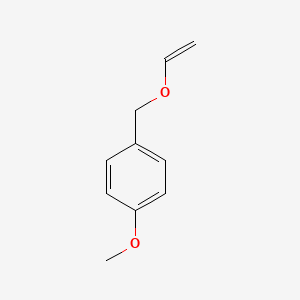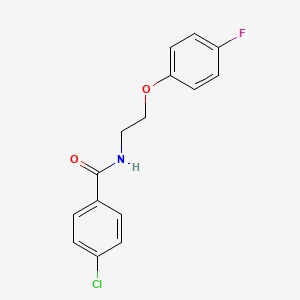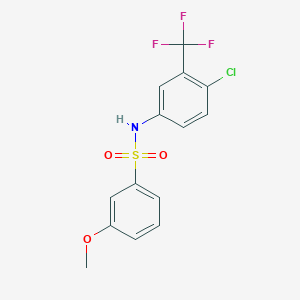
4-Methoxybenzylvinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzylvinyl ether is an organic compound characterized by the presence of a vinyl ether functional group attached to a 4-methoxybenzyl group
Mechanism of Action
Target of Action
Ethers in general are known to undergo reactions involving the cleavage of the c–o bond when exposed to strong acids .
Mode of Action
The mode of action of 4-Methoxybenzylvinyl ether involves the cleavage of the C–O bond, a common reaction for ethers. During this process, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The specific pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The cleavage of the c–o bond in ethers can lead to various downstream effects depending on the resulting products and their interactions with other molecules in the system .
Result of Action
The cleavage of the c–o bond in ethers can lead to the formation of various products, which can have different effects depending on their nature and the context in which they are produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the C–O bond . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the action of the compound.
Biochemical Analysis
Biochemical Properties
Ethers like 4-Methoxybenzylvinyl ether are known to undergo cleavage of the C–O bond when exposed to strong acids . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
Ethers like this compound can undergo a [1,3] O → C rearrangement in the presence of gold (I) catalyst . This rearrangement could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Transport and Distribution
Ethers like this compound are known to have low reactivity, which can influence their transport and distribution .
Subcellular Localization
The subcellular localization of metabolic pathways can provide insights into the roles of their associated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzylvinyl ether can be synthesized through the reaction of 4-methoxybenzyl alcohol with vinyl ethers under basic conditions. One common method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) as a base, which facilitates the formation of the vinyl ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of gold(I) catalysts has been explored for the efficient synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzylvinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl ether group to an alkane.
Substitution: The vinyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond, leading to the formation of alcohols and alkyl halides
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
4-Methoxybenzylvinyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Benzylvinyl ether: Similar structure but lacks the methoxy group.
4-Methoxybenzyl alcohol: Similar structure but lacks the vinyl ether group.
Vinyl ethers: General class of compounds with similar reactivity.
Uniqueness: 4-Methoxybenzylvinyl ether is unique due to the presence of both the methoxy group and the vinyl ether functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(ethenoxymethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWIHNRTBXDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2614245.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2614246.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2614247.png)


![N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine](/img/structure/B2614250.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)

![3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid](/img/structure/B2614260.png)
![(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide](/img/structure/B2614261.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2614263.png)


